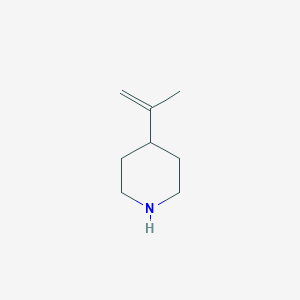

4-(Prop-1-en-2-yl)piperidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

872815-95-7 |

|---|---|

Molecular Formula |

C8H15N |

Molecular Weight |

125.21 g/mol |

IUPAC Name |

4-prop-1-en-2-ylpiperidine |

InChI |

InChI=1S/C8H15N/c1-7(2)8-3-5-9-6-4-8/h8-9H,1,3-6H2,2H3 |

InChI Key |

CPNZOQHJGWRZIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1CCNCC1 |

Origin of Product |

United States |

Comprehensive Synthetic Strategies for the Formation of 4 Prop 1 En 2 Yl Piperidine and Its Core Scaffolds

De Novo Cyclization Approaches to the Piperidine (B6355638) Ring System

The formation of the piperidine ring from non-cyclic starting materials offers a high degree of flexibility in introducing substituents at various positions. These methods can be broadly categorized into intramolecular and intermolecular strategies.

Intramolecular Cyclization Reactions for Pyrrolidine and Piperidine Ring Closure

Intramolecular cyclization is a powerful tool for constructing the piperidine ring, where a single molecule containing both the nitrogen atom and the requisite carbon chain undergoes ring closure. nih.gov Key approaches include:

Radical Cyclization: This method involves the generation of a radical species within a molecule, which then attacks an unsaturated bond to form the ring. For instance, a cobalt(II) catalyst can be used for the intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.gov Another approach involves the radical electroreductive cyclization of imines with terminal dihaloalkanes. nih.gov Copper-catalyzed radical-mediated cyclization has also been employed, where an N-radical is formed, followed by a 1,5-hydrogen atom transfer (HAT) and subsequent cyclization. nih.gov

Electrophilic Cyclization: In this strategy, an electrophilic center is generated, which is then attacked by a nucleophilic nitrogen or carbon atom to close the ring. For example, ferric chloride can act as a Lewis acid to induce the cyclization of alkynes, leading to the formation of N-heterocycles with alkylidene moieties. nih.gov Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes, resulting in substituted piperidines through difunctionalization of a double bond. mdpi.com

Silyl-Prins Reaction: The aza-Prins cyclization, often mediated by a Lewis acid like aluminum chloride, can be used to react N-tosyl homoallylamine with carbonyl compounds to yield trans-2-substituted-4-halopiperidines. organic-chemistry.org

| Intramolecular Cyclization Method | Catalyst/Reagent | Key Features | Reference |

| Radical Cyclization | Cobalt(II), Copper(II), Electrolysis | Forms C-C or C-N bonds via radical intermediates. | nih.gov |

| Electrophilic Cyclization | Ferric chloride, Gold(I) complexes | Involves attack of a nucleophile on an electrophilic center. | nih.govmdpi.com |

| aza-Prins Cyclization | Aluminum chloride | Cyclization of N-tosyl homoallylamines with carbonyls. | organic-chemistry.org |

Intermolecular Annulations and Cycloadditions in Piperidine Synthesis

Intermolecular reactions involve the combination of two or more separate molecules to construct the piperidine ring. These methods are highly convergent and can rapidly build molecular complexity.

[n+m] Annulations: These reactions combine fragments of 'n' and 'm' atoms to form the ring. A notable example is the [5+1] annulation using an iridium(III) catalyst, which involves two sequential cascades of hydroxyl oxidation, amination, and imine reduction. nih.gov Other annulation strategies include [4+2] and [3+3] cycloadditions. nih.govrsc.org Palladium-catalyzed formal [4+2] oxidative annulation of alkyl amides and dienes has also been reported. nih.gov

Diels-Alder Reactions: N-alkenyl iminium ions can act as 2-azadienes in [4+2] cycloaddition reactions with electron-rich alkenes to form tetrahydropyridinium ions, which can be further functionalized in situ to yield complex piperidine derivatives. acs.org

| Intermolecular Cycloaddition | Catalyst/Reagent | Description | Reference |

| [5+1] Annulation | Iridium(III) catalyst | Sequential oxidation, amination, and reduction cascades. | nih.gov |

| [4+2] Annulation | Palladium catalyst | Oxidative annulation of alkyl amides and dienes. | nih.gov |

| [4+2] Cycloaddition | (Lewis) Acid | N-alkenyl iminium ions react with alkenes. | acs.org |

| [3+3] Annulation | Knoevenagel-type condensation | Condensation of α,β-unsaturated iminium salts with vinylogous amides. | researchgate.net |

Catalytic Hydrogenation of Pyridine (B92270) Precursors to Substituted Piperidines

One of the most direct and widely used methods for synthesizing piperidines is the reduction of the corresponding pyridine ring. researchgate.net This approach is attractive as it often starts with readily available pyridine derivatives.

Heterogeneous Catalysis: Traditional methods often employ heterogeneous catalysts like platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). researchgate.net These reactions typically require high pressures of hydrogen gas and sometimes elevated temperatures. researchgate.net For instance, substituted pyridines can be hydrogenated using PtO₂ in glacial acetic acid under 50 to 70 bar of hydrogen. researchgate.net

Homogeneous Catalysis: Homogeneous catalysts, while less common for unprotected pyridines, offer advantages in terms of selectivity and milder reaction conditions. researchgate.net Iridium(III) catalysts have been developed for the ionic hydrogenation of pyridines to piperidines, showing tolerance for various functional groups. chemrxiv.org

Electrocatalytic Hydrogenation: A more recent and sustainable approach involves the electrocatalytic hydrogenation of pyridines. nih.gov This method can be performed at ambient temperature and pressure using a membrane electrode assembly with a carbon-supported rhodium catalyst, achieving high conversion and yield of piperidine. nih.govresearchgate.net

| Hydrogenation Method | Catalyst | Conditions | Key Features | Reference |

| Heterogeneous Catalysis | PtO₂, Pd/C, Rh/C | High H₂ pressure, often elevated temperature | Widely applicable but can require harsh conditions. | researchgate.net |

| Homogeneous Catalysis | Iridium(III) complexes | Milder conditions, good functional group tolerance | Less common for unprotected pyridines. | chemrxiv.org |

| Electrocatalytic Hydrogenation | Rhodium on Carbon | Ambient temperature and pressure | Sustainable, high efficiency, and mild conditions. | nih.govresearchgate.net |

Functionalization and Derivatization of Pre-formed Piperidine Systems Relevant to 4-(Prop-1-en-2-yl)piperidine

An alternative to de novo synthesis is the modification of an existing piperidine ring. This is a common strategy in drug discovery for creating libraries of related compounds. researchgate.net

Alkylation and Acylation Strategies on Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a key site for functionalization, allowing for the introduction of a wide variety of substituents.

N-Alkylation: The secondary amine of the piperidine ring can be readily alkylated using various alkyl halides or through reductive amination with aldehydes and ketones. Catalytic methods, such as those employing ruthenium- and iron-based catalysts, enable the N-alkylation of α-amino acids with alcohols in a waste-free manner. researchgate.net

N-Acylation: Acylation of the piperidine nitrogen with acyl chlorides or anhydrides is a straightforward method to introduce acyl groups. These protecting groups can also influence the stereoselectivity of subsequent reactions on the piperidine ring. d-nb.info

| Functionalization | Reagents | Description | Reference |

| N-Alkylation | Alkyl halides, Aldehydes/Ketones (reductive amination), Alcohols (catalytic) | Introduction of alkyl groups onto the piperidine nitrogen. | researchgate.net |

| N-Acylation | Acyl chlorides, Anhydrides | Introduction of acyl groups, can act as protecting groups. | d-nb.info |

Installation of Alkenyl Moieties onto the Piperidine Ring

Introducing an alkenyl group, such as the prop-1-en-2-yl moiety, at the 4-position of the piperidine ring is a crucial step for the synthesis of the target compound.

C-H Functionalization: Direct C-H functionalization offers an atom-economical way to introduce substituents. Rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes can be directed to the C4 position of the piperidine ring by using specific N-protecting groups, such as N-α-oxoarylacetyl groups. d-nb.infonih.gov

From Tetrahydropyridines: An indirect approach involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane (B1198618) to introduce a substituent at the 3-position. d-nb.infonih.gov While this example targets the 3-position, similar strategies could potentially be adapted for the 4-position.

Annulation Reactions: A modular approach for creating alkenylated piperidines involves the annulation of 1,3-azadienes with anhydrides, leading to 2-oxopiperidines bearing alkenyl groups. rsc.org These intermediates can then be further modified.

It is important to note that while general strategies for introducing substituents on the piperidine ring are well-documented, specific methods for the direct installation of a prop-1-en-2-yl group at the 4-position are less commonly reported in the provided search results and would likely involve multi-step synthetic sequences starting from a 4-functionalized piperidine precursor (e.g., a ketone or a halide) followed by olefination or cross-coupling reactions.

| Method | Key Strategy | Reagents/Catalysts | Reference |

| C-H Functionalization | Direct introduction of a functional group at C4. | Rhodium catalysts with specific N-protecting groups. | d-nb.infonih.gov |

| From Tetrahydropyridines | Cyclopropanation followed by ring-opening. | Asymmetric cyclopropanation catalysts. | d-nb.infonih.gov |

| Annulation | Building the ring with the alkenyl group incorporated. | 1,3-azadienes and anhydrides. | rsc.org |

In Depth Spectroscopic and Crystallographic Elucidation of 4 Prop 1 En 2 Yl Piperidine and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular framework of organic compounds. Through the analysis of 1H and 13C NMR spectra, as well as advanced 2D NMR experiments, a complete picture of the atomic connectivity and stereochemistry of 4-(Prop-1-en-2-yl)piperidine can be assembled.

1H NMR and 13C NMR Chemical Shift Analysis

The 1H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring and the isopropenyl substituent. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) typically appear as multiplets in the downfield region around 2.8-3.4 ppm, while the other ring protons (at C3, C4, and C5) produce complex multiplets at higher field, generally between 1.4 and 2.1 ppm. anadolu.edu.trchemicalbook.com The isopropenyl group gives rise to characteristic signals: a singlet for the methyl protons around 1.7 ppm and two singlets for the vinylic methylene (B1212753) (=CH2) protons near 4.7 ppm. The proton of the N-H group would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

The 13C NMR spectrum provides complementary information. The carbons of the piperidine ring are expected to resonate in the range of 24-48 ppm. anadolu.edu.trmdpi.com The isopropenyl group's carbons would be observed with the quaternary vinylic carbon appearing significantly downfield (around 145-150 ppm), the terminal methylene carbon around 108-112 ppm, and the methyl carbon around 20-22 ppm.

Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound

| Atom | 1H NMR (ppm) | 13C NMR (ppm) |

|---|---|---|

| H-1 (NH) | broad singlet | - |

| H-2, H-6 | ~2.8-3.4 (m) | ~47-49 |

| H-3, H-5 | ~1.5-1.9 (m) | ~31-33 |

| H-4 | ~1.9-2.2 (m) | ~40-42 |

| =C-CH 3 | ~1.7 (s) | ~21-23 |

| =CH 2 | ~4.7 (s) | ~109-111 |

| C =CH2 | - | ~148-150 |

Note: Values are predictive and based on data from analogous piperidine and isopropenyl-containing compounds. 'm' denotes multiplet, 's' denotes singlet.

Advanced 2D NMR Techniques (e.g., HMBC, HSQC) for Connectivity and Stereochemistry

To confirm the structural assignment, two-dimensional (2D) NMR techniques are employed. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon. mdpi.com For instance, the signals for the piperidine ring protons can be unequivocally matched to their respective carbon signals.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing the connectivity across multiple bonds (typically 2-3 bonds). It reveals correlations between protons and carbons that are not directly attached. Key HMBC correlations for this compound would include the correlation from the methyl protons of the isopropenyl group to both the quaternary and methylene vinylic carbons, as well as to the C4 carbon of the piperidine ring. This confirms the attachment of the isopropenyl group to the C4 position. Similarly, correlations from the H2/H6 protons to the C3/C5 carbons would help to verify the piperidine ring structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The spectra for this compound would be characterized by vibrations of the piperidine ring and the isopropenyl substituent.

The FT-IR spectrum is expected to show a moderate absorption band for the N-H stretching vibration in the 3300-3500 cm-1 region. anadolu.edu.tr The C-H stretching vibrations of the piperidine CH2 groups would appear just below 3000 cm-1. Key vibrations for the isopropenyl group include the =C-H stretching of the vinylic protons above 3000 cm-1 and a sharp, strong C=C stretching band around 1640-1650 cm-1. nih.gov The CH2 scissoring vibration of the piperidine ring is typically observed around 1450 cm-1.

Raman spectroscopy provides complementary information. Non-polar bonds, such as the C=C bond of the isopropenyl group, often produce a strong Raman signal, which would be expected near 1645 cm-1. The symmetric C-N-C stretching of the piperidine ring would also be visible in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) (FT-IR) | Expected Wavenumber (cm-1) (Raman) |

|---|---|---|---|

| N-H Stretch | Piperidine | 3300-3500 (medium, broad) | Weak |

| =C-H Stretch | Alkene | 3050-3100 (medium) | Medium |

| C-H Stretch (sp3) | Piperidine CH2 | 2850-2960 (strong) | Strong |

| C=C Stretch | Alkene | 1640-1650 (medium, sharp) | Strong |

| C-N Stretch | Piperidine | 1050-1250 (medium) | Medium |

| =C-H Bend (out-of-plane) | Alkene | 885-895 (strong) | Weak |

Note: Frequencies are based on typical values for the respective functional groups found in similar molecules. nih.govresearchgate.net

Mass Spectrometry (HRMS, LCMSMS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information from fragmentation patterns. For this compound (C8H15N), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its elemental composition. The calculated monoisotopic mass is 125.1204 Da.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion (M+•) or the protonated molecule ([M+H]+). The fragmentation of piperidine derivatives is well-characterized and typically involves alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. nih.govlibretexts.org This would result in the loss of an ethyl radical from the ring, leading to a stable iminium ion. Another prominent fragmentation pathway would be the loss of the isopropenyl substituent (a C3H5 radical, mass 41) via cleavage of the C4-C(isopropenyl) bond. Tandem mass spectrometry (LC-MS/MS) on the protonated molecule ([M+H]+ at m/z 126) would allow for detailed analysis of these fragmentation pathways, providing further structural confirmation. anadolu.edu.tr

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for compounds in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, extensive crystallographic data on piperidine analogues provides a clear picture of its expected solid-state conformation. nih.govmpg.demyscope.trainingproteros.com

Conformational Analysis in the Crystalline State (e.g., chair conformations, substituent orientations)

The piperidine ring is known to overwhelmingly adopt a thermodynamically stable chair conformation in the crystalline state. researchgate.net This conformation minimizes both angle strain and torsional strain. In 4-substituted piperidines, the substituent at the C4 position can occupy either an axial or an equatorial position. To minimize steric hindrance (specifically 1,3-diaxial interactions), bulky substituents strongly prefer the equatorial orientation.

Therefore, it is predicted that in the crystalline state, this compound would exist with its piperidine ring in a chair conformation and the isopropenyl group occupying an equatorial position. In the solid state, intermolecular hydrogen bonding between the N-H group of one molecule and the nitrogen lone pair of another would be a primary interaction, likely forming chains or networks that stabilize the crystal lattice.

Analysis of Non-Covalent Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a network of non-covalent interactions, which, although weaker than covalent bonds, collectively dictate the stability and physical properties of the crystalline material. For piperidine-containing compounds, hydrogen bonds, van der Waals forces, and in some cases, C-H···π interactions are the primary forces influencing crystal packing.

Detailed research into analogues of this compound reveals recurrent motifs in their crystal structures. For instance, the analysis of piperidine derivatives frequently highlights the role of the piperidine ring's conformation—typically a chair form—and the nature and orientation of its substituents in directing intermolecular contacts.

A study of 2,6-diphenyl-3-(prop-2-en-1-yl)piperidin-4-one, an analogue where the isopropenyl group is replaced by an isomeric allyl group and the piperidine ring is further substituted, demonstrates the significance of C-H···π interactions. sums.ac.irwikipedia.org In the crystal structure of this compound, molecules are linked into dimers through these interactions, with the molecules related by a twofold symmetry axis. sums.ac.irwikipedia.org The piperidine ring in this analogue adopts a chair conformation, a common feature for such six-membered heterocyclic rings. sums.ac.irwikipedia.org

The crystal packing of piperidine derivatives is often dense, driven by the optimization of numerous weak interactions. The presence of a hydrogen bond donor (N-H) and acceptor (the nitrogen lone pair) in the parent this compound suggests that N-H···N hydrogen bonding could be a key feature in its crystal structure, potentially leading to the formation of chains or more complex networks. The isopropenyl group, with its π-system, could also participate in weak C-H···π interactions, further stabilizing the crystal lattice.

The following tables summarize key crystallographic and interaction data for analogues of this compound, providing a basis for understanding the potential solid-state structure of the title compound.

Table 1: Crystallographic Data for an Analogue: 2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one researchgate.net

| Parameter | Value |

| Molecular Formula | C₂₀H₂₁NO |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.7588 (4) |

| b (Å) | 23.4597 (5) |

| c (Å) | 8.7769 (2) |

| β (°) | 98.771 (1) |

| Volume (ų) | 3410.34 (13) |

| Z | 8 |

Table 2: Key Intermolecular Interactions in Piperidine Analogues

| Compound | Interaction Type | Description | Reference |

| 2,6-Diphenyl-3-(prop-2-en-1-yl)piperidin-4-one | C-H···π | Molecules are linked into dimers. | sums.ac.irwikipedia.org |

| Bis[μ-N-(η²-prop-2-en-1-yl)piperidine-1-carbothioamide-κ²S:S]bis[(thiocyanato-κN)copper(I)] | N-H···S | Links dimeric complexes into a 2D network. | nih.govnih.gov |

| Bis[μ-N-(η²-prop-2-en-1-yl)piperidine-1-carbothioamide-κ²S:S]bis[(thiocyanato-κN)copper(I)] | C-H···S | Intramolecular interaction. | nih.govnih.gov |

Computational and Theoretical Frameworks for Understanding 4 Prop 1 En 2 Yl Piperidine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to modern computational chemistry for determining the electronic structure and equilibrium geometry of molecules. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly employed for this purpose. These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms, a process known as geometry optimization.

For piperidine (B6355638) derivatives, DFT methods have been shown to provide a high degree of accuracy, often demonstrating excellent agreement with experimental results. The optimization process systematically alters the coordinates of the atoms in a molecule until a stationary point on the potential energy surface is found, which corresponds to the most stable three-dimensional structure.

The accuracy of quantum chemical calculations is highly dependent on the choice of the theoretical method (functional) and the basis set.

Functionals: In DFT, the functional describes the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and has proven to be reliable for a broad range of organic molecules, including piperidine systems. It effectively balances computational cost and accuracy for predicting molecular geometries and vibrational frequencies. Other functionals, such as BLYP, are also utilized.

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are common choices for calculations on piperidine-containing compounds. The inclusion of polarization functions (d,p) allows for greater flexibility in describing the spatial distribution of electrons, which is crucial for accurately modeling the geometry and properties of cyclic systems.

The selection of an appropriate functional and basis set is a critical first step in ensuring the reliability of the computational results for a molecule like 4-(prop-1-en-2-yl)piperidine.

Following a successful geometry optimization using a selected DFT method and basis set, a detailed list of geometric parameters, including bond lengths, bond angles, and dihedral angles, is obtained. This data provides a precise description of the molecule's three-dimensional structure in its ground state. For this compound, this would characterize the puckering of the piperidine ring and the orientation of the isopropenyl substituent.

Table 1: Representative Optimized Bond Parameters for a 4-Substituted Piperidine Structure

| Parameter | Atoms Involved | Typical Value |

|---|---|---|

| Bond Length | C-N | ~1.47 Å |

| Bond Length | C-C (ring) | ~1.54 Å |

| Bond Length | C-H | ~1.10 Å |

| Bond Length | C=C (substituent) | ~1.34 Å |

| Bond Angle | C-N-C | ~111.0° |

| Bond Angle | C-C-C (ring) | ~110.5° |

| Bond Angle | H-C-H | ~109.5° |

Conformational Potential Energy Surface Analysis and Stereodynamic Pathways

The piperidine ring is not planar and can adopt several conformations, with the chair form being the most stable. Other higher-energy conformations include the boat and twist-boat forms. For a 4-substituted piperidine, the substituent can be in either an axial or an equatorial position on the chair ring. Conformational analysis aims to determine the relative energies of these different structures and the energy barriers for interconversion between them.

The relative stability of the axial versus equatorial conformer is a key aspect of the stereodynamics of piperidine derivatives. For most 4-substituted piperidines, the equatorial conformer is favored to minimize steric hindrance. However, the preference can be influenced by electrostatic interactions, particularly when polar substituents are present.

A potential energy surface (PES) scan, performed by systematically varying a specific dihedral angle (e.g., one defining the ring pucker) and calculating the energy at each step, can map out the stereodynamic pathways. This analysis reveals the energy minima corresponding to stable conformers and the transition states that connect them, providing a comprehensive understanding of the molecule's flexibility and conformational preferences.

Electronic Properties and Reactivity Descriptors

Computational methods are also invaluable for probing the electronic characteristics of a molecule, which dictate its reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: This orbital can be thought of as the valence orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. For this compound, the HOMO is expected to have significant density on the nitrogen atom's lone pair and potentially on the π-system of the isopropenyl group.

LUMO: This is the lowest energy orbital that can accept electrons, meaning it determines the molecule's electrophilicity. The LUMO is likely to be localized on the π-antibonding orbital of the C=C double bond in the isopropenyl substituent.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large gap implies higher kinetic stability.

Analysis of the HOMO and LUMO energies and their spatial distribution provides insight into which parts of the molecule are most likely to participate in chemical reactions.

Table 2: Representative FMO Properties for a Piperidine Derivative

| Property | Typical Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 | Electron-donating ability (nucleophilicity) |

| LUMO Energy | -0.5 to 0.5 | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 5.5 to 7.5 | Chemical reactivity and kinetic stability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an effective tool for understanding charge distribution and predicting the sites for electrophilic and nucleophilic attack.

Different colors on an MEP map represent different values of electrostatic potential:

Red: Indicates regions of most negative potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these areas would be concentrated around the nitrogen atom's lone pair and the π-bond of the isopropenyl group.

Blue: Represents regions of most positive potential, which are electron-deficient and prone to nucleophilic attack. This potential is typically found around acidic hydrogen atoms, such as the N-H proton of the piperidine ring.

Green/Yellow: Corresponds to regions of neutral or intermediate potential.

The MEP map provides a clear, three-dimensional picture of the molecule's electronic landscape, highlighting the locations of partial negative and positive charges and complementing the insights gained from FMO analysis.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution in a molecule, revealing insights into bonding, lone pairs, and orbital interactions. For this compound, NBO analysis is particularly useful for understanding intramolecular charge transfer (ICT) phenomena.

The stability and charge delocalization of molecules can be investigated through NBO analysis researchgate.net. This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge transfer. In piperidine derivatives, significant charge transfer can occur from the nitrogen lone pair (n) to the antibonding orbitals (σ) of adjacent C-C or C-H bonds, as well as to the π orbitals of substituents.

A hypothetical table of significant NBO interactions for this compound, based on studies of similar molecules, is presented below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| n(N) | π(C=C) | High | Lone pair to π-system delocalization |

| σ(C-H) | σ(N-C) | Moderate | Hyperconjugation |

| σ(C-C) | σ*(C-H) | Low | Hyperconjugation |

Polarizability and Hyperpolarizability Studies

The study of polarizability and hyperpolarizability is crucial for understanding the nonlinear optical (NLO) properties of a molecule. These properties describe how the electron cloud of a molecule is distorted by an external electric field. Molecules with significant intramolecular charge transfer often exhibit large NLO responses.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of this compound orientjchem.org. The presence of the electron-donating piperidine ring and the π-conjugated prop-1-en-2-yl group suggests that this molecule could possess interesting NLO properties. The calculated values for these parameters provide a quantitative measure of the molecule's potential for use in NLO materials orientjchem.org.

The magnitude of the molecular hyperpolarizability is a key factor in an NLO system orientjchem.org. Theoretical calculations on similar piperidine derivatives have shown that the combination of donor and acceptor groups can lead to enhanced hyperpolarizability values orientjchem.org.

Below is a hypothetical data table illustrating the kind of results that would be obtained from a computational study on the polarizability and hyperpolarizability of this compound.

| Parameter | Calculated Value (a.u.) |

| Dipole Moment (μ) | > 0 |

| Average Polarizability (α) | > 0 |

| First Hyperpolarizability (β) | > 0 |

Solvent Effects and Thermodynamic Properties in Theoretical Simulations

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical simulations can account for solvent effects using various models, such as the Polarizable Continuum Model (PCM). These models allow for the calculation of molecular properties in different solvent environments, providing a more realistic understanding of the molecule's behavior in solution.

For this compound, solvent polarity can affect its conformational equilibrium and electronic properties researchgate.netnih.gov. For instance, a more polar solvent might stabilize a more polar conformer of the molecule. Computational studies on fluorinated piperidines have shown that solvation and solvent polarity play a major role in their conformational behavior nih.gov.

Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated using computational methods nih.govresearchgate.net. These calculations provide insights into the stability of different conformers and the feasibility of chemical reactions. For piperidine and its derivatives, DFT calculations have been used to predict heats of formation nih.gov.

A representative data table for the calculated thermodynamic properties of this compound in the gas phase and in a solvent is shown below.

| Property | Gas Phase | Water (PCM) |

| Enthalpy (H) (Hartree) | Value | Value |

| Gibbs Free Energy (G) (Hartree) | Value | Value |

| Entropy (S) (cal/mol·K) | Value | Value |

Advanced Topological Analyses (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This analysis maps the electron density distribution of a molecule to a 3D surface, providing a detailed picture of the contacts between neighboring molecules.

In piperidine-containing crystal structures, H···H, C···H, and O···H interactions are often the most significant contributors to the crystal packing iucr.org. For this compound, the analysis would likely highlight the importance of H···H contacts due to the high hydrogen content, as well as potential C-H···π interactions involving the prop-1-en-2-yl group.

A summary of the expected contributions of different intermolecular contacts from a Hirshfeld surface analysis of a this compound derivative is provided in the table below.

| Interaction Type | Percentage Contribution |

| H···H | High |

| C···H / H···C | Moderate |

| N···H / H···N | Low |

Reactivity Profiles and Chemical Transformations of 4 Prop 1 En 2 Yl Piperidine

Reactions at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring is a nucleophilic and basic center, readily participating in reactions typical of secondary amines. These transformations are fundamental for introducing a variety of substituents onto the nitrogen, thereby modifying the compound's physical and chemical properties.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide. To prevent the formation of quaternary ammonium salts, the reaction is often carried out by slow addition of the alkylating agent to ensure the piperidine is in excess. researchgate.net Common bases like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) can be used to facilitate the reaction at room temperature. researchgate.net Alternatively, stronger bases like sodium hydride (NaH) can be employed. researchgate.net

N-Acylation: Acylation of the piperidine nitrogen leads to the formation of amides. This is typically achieved by reacting 4-(prop-1-en-2-yl)piperidine with acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. These reactions are generally high-yielding and provide stable amide products.

Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., Methyl Iodide) | N-Alkyl-4-isopropenylpiperidine |

| N-Acylation | Acyl Chloride (e.g., Benzoyl Chloride) | N-Acyl-4-isopropenylpiperidine |

Transformations of the Alkenyl Moiety

The isopropenyl group's carbon-carbon double bond is an electron-rich site, making it susceptible to a variety of addition reactions and oxidative cleavage. pearson.com These transformations allow for the functionalization of the side chain.

Addition Reactions:

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using a metal catalyst like palladium or platinum, to yield 4-isopropylpiperidine (B35371).

Electrophilic Addition of Hydrogen Halides: The addition of hydrogen halides (HX) to the double bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, leading to the formation of a tertiary carbocation intermediate. pearson.commsu.edu The subsequent attack by the halide ion results in the formation of a 4-(2-halopropan-2-yl)piperidine. libretexts.org

Halogenation: The addition of halogens like bromine (Br2) or chlorine (Cl2) across the double bond results in the formation of a dihalo-substituted side chain. ksu.edu.sa This reaction often proceeds through a cyclic halonium ion intermediate. ksu.edu.sa

Oxidative Cleavage:

Ozonolysis: Treatment with ozone (O3) followed by a reductive workup (e.g., with dimethyl sulfide) cleaves the double bond to yield a ketone, specifically 4-acetylpiperidine, and formaldehyde.

Potassium Permanganate: Strong oxidizing agents like potassium permanganate (KMnO4) under harsh conditions can also cleave the double bond, typically yielding a carboxylic acid or ketone depending on the reaction conditions.

Summary of Alkenyl Moiety Transformations

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrogenation | H2, Pd/C | Alkane (Isopropyl) |

| Hydrohalogenation | HBr, HCl | Alkyl Halide |

| Halogenation | Br2, Cl2 | Dihaloalkane |

Cycloaddition Reactions Involving the Double Bond

The double bond of the isopropenyl group can participate as a dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. youtube.comyoutube.com In this concerted reaction, the alkene reacts with a conjugated diene to form a six-membered ring. youtube.comkhanacademy.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, although this compound itself can react with electron-rich dienes under appropriate conditions. youtube.com

These reactions are highly stereospecific, with the stereochemistry of the reactants being preserved in the product. youtube.commdpi.com The orientation of the substituents in the final product is governed by the "endo rule," which states that the dienophile's substituents with pi-systems prefer to be oriented towards the developing pi-bond of the diene in the transition state. youtube.com

While less common for simple alkenes, [2+2] cycloaddition reactions are also a possibility under photochemical conditions, leading to the formation of four-membered rings. The feasibility and outcome of such reactions depend heavily on the specific reactants and conditions employed.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for predicting product outcomes and optimizing reaction conditions.

Radical Reaction Pathways

Radical reactions offer alternative pathways for the functionalization of the alkenyl group. For instance, the anti-Markovnikov addition of HBr can be achieved in the presence of peroxides. This reaction proceeds through a radical mechanism where a bromine radical adds to the double bond first, generating the more stable secondary radical at the tertiary carbon, followed by hydrogen abstraction.

Radical cyclization is another important transformation. nih.gov Studies have shown that cobalt-catalyzed radical cyclizations can be used to form piperidine rings. scispace.comdntb.gov.ua These reactions may involve the formation of radical intermediates that undergo ring closure. scispace.com In some cases, competitive processes like 1,5-hydrogen atom transfer can lead to the formation of linear alkene by-products. scispace.com Manganese(III) acetate is another reagent known to mediate oxidative radical cyclizations. nih.gov

Electrophilic and Nucleophilic Activation Modes

Electrophilic Activation: The dominant reaction pathway for the alkenyl moiety is initiated by electrophilic attack. libretexts.org The pi electrons of the double bond act as a nucleophile, attacking an electrophile. pearson.com This results in the formation of a carbocation intermediate. pearson.comksu.edu.sa The stability of this carbocation dictates the regioselectivity of the reaction, as described by Markovnikov's rule. The more substituted and therefore more stable carbocation is preferentially formed. pearson.com This intermediate is then attacked by a nucleophile to give the final addition product. ksu.edu.sa

Nucleophilic Activation: The piperidine nitrogen, with its lone pair of electrons, is a potent nucleophile. nih.gov Its reactivity can be influenced by the solvent and the nature of the electrophile. frontiersin.org In reactions like N-alkylation or N-acylation, the nitrogen atom is the primary site of nucleophilic attack. The activation of the nucleophile can sometimes be promoted by the reaction medium. frontiersin.org For instance, in nucleophilic aromatic substitution reactions, specific interactions at the transition state can activate the nucleophile. researchgate.net The inherent nucleophilicity of the piperidine nitrogen is a key factor in many of its synthetic applications. rsc.org

Role of 4 Prop 1 En 2 Yl Piperidine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Natural Products and Bioactive Molecule Scaffolds

The piperidine (B6355638) nucleus is a core component of a vast array of alkaloids and other natural products. ajchem-a.comresearchgate.netnih.gov The utility of 4-(prop-1-en-2-yl)piperidine as a precursor for such molecules lies in the reactivity of its isopropenyl group, which can be readily transformed into other functional groups to facilitate the construction of intricate molecular frameworks.

One of the most straightforward transformations is the oxidative cleavage of the double bond. Through ozonolysis followed by a reductive workup, or by using a Wacker-type oxidation, the isopropenyl group can be converted into a methyl ketone, yielding 4-acetylpiperidine. This ketone functionality is a valuable precursor for further carbon-carbon bond formations, such as aldol (B89426) reactions, Grignard additions, or Wittig reactions, enabling the elaboration of complex side chains characteristic of many natural products.

Alternatively, the alkene can undergo hydroboration-oxidation to yield the corresponding primary alcohol, 2-(piperidin-4-yl)propan-1-ol. This alcohol can then be used in ether or ester linkages or oxidized to an aldehyde or carboxylic acid, providing further pathways for molecular elaboration. These transformations convert a simple alkene into a variety of functional groups that are pivotal for building the complex scaffolds of bioactive molecules. rsc.orgnih.gov

Table 1: Potential Transformations of the Isopropenyl Group for Natural Product Synthesis

| Starting Material | Reagents | Product | Potential Application |

|---|---|---|---|

| This compound | 1. O₃; 2. Me₂S | 4-Acetylpiperidine | Intermediate for aldol or Grignard reactions |

| This compound | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-(Piperidin-4-yl)propan-1-ol | Precursor for ester/ether formation or oxidation |

Application in the Construction of Diverse Heterocyclic Systems (e.g., thieno[2,3-b]pyridines, indolizidines)

The this compound scaffold can also serve as a foundational element for constructing more complex, fused, or bridged heterocyclic systems.

Indolizidines: The indolizidine skeleton, a bicyclic system containing a six-membered piperidine ring fused to a five-membered ring at a nitrogen atom, is found in many alkaloids. jbclinpharm.org Syntheses of indolizidines often rely on the cyclization of appropriately functionalized piperidine derivatives. nih.govnih.govacs.orgutas.edu.au Starting from this compound, the isopropenyl group could be oxidatively cleaved to a ketone (4-acetylpiperidine). This ketone can then be α-halogenated to introduce a leaving group. Subsequent N-alkylation of the piperidine nitrogen with a nucleophilic two-carbon unit, followed by an intramolecular cyclization, would furnish the indolizidine core. This strategy leverages the isopropenyl group as a masked ketone to facilitate the key ring-forming reaction.

Thieno[2,3-b]pyridines: The synthesis of thieno[2,3-b]pyridines, a class of compounds with various pharmacological activities, typically involves building a thiophene (B33073) ring onto a pre-existing pyridine (B92270) core. mdpi.comresearchgate.netnih.govnih.gov While piperidine is often used as a basic catalyst in such syntheses, mdpi.com its direct incorporation into the final scaffold is less common. A hypothetical route from this compound would require a multi-step sequence. First, the piperidine ring would need to be dehydrogenated to form the corresponding 4-isopropenylpyridine. The isopropenyl group could then be functionalized, for example, by conversion to a β-keto ester, which could then undergo a Gewald-type reaction with elemental sulfur and a cyano-active methylene (B1212753) compound to construct the fused thiophene ring. This speculative pathway highlights the synthetic versatility required to transform the simple piperidine building block into a complex aromatic heterocycle.

Strategies for Lead Compound Derivatization in Drug Discovery Research

In drug discovery, the derivatization of a lead compound is a crucial step for optimizing its pharmacological profile. The this compound scaffold offers two primary sites for such modification: the piperidine nitrogen and the 4-position's isopropenyl group.

The secondary amine of the piperidine ring can be readily functionalized through standard N-alkylation or N-acylation reactions. This allows for the introduction of a wide variety of substituents to modulate properties such as potency, selectivity, and pharmacokinetics. nih.govnih.govbiointerfaceresearch.com

The isopropenyl group provides a rich platform for chemical modifications. Its reactivity as an alkene allows for a range of addition reactions. For instance:

Hydrogenation: Catalytic hydrogenation would reduce the double bond to furnish the 4-isopropylpiperidine (B35371) analog, allowing chemists to probe the effects of removing the sp² center.

Halogenation: Addition of halogens (e.g., Br₂) across the double bond yields a dihalo-derivative, which can serve as a precursor for further substitutions.

Epoxidation: Treatment with a peroxy acid like m-CPBA would form an epoxide, a versatile intermediate that can be opened by various nucleophiles to introduce diverse functionalities.

Michael Additions: Conversion of the isopropenyl group to an α,β-unsaturated ketone (via oxidation) would create a Michael acceptor, enabling the addition of nucleophiles to generate a wide array of analogs. rsc.org

These derivatization strategies enable the systematic modification of the lead compound to explore chemical space and identify candidates with improved drug-like properties. nih.govrsc.org

Scaffold Modification and Analog Design for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity. The this compound scaffold is well-suited for generating a library of analogs for systematic SAR exploration. nih.gov

By modifying the isopropenyl group, researchers can systematically vary the steric bulk, electronics, and hydrogen-bonding potential at the 4-position. For example, a focused library could include the 4-isopropenyl (parent), 4-isopropyl (saturated), 4-acetyl (ketone), and 4-(1-hydroxy-1-methylethyl) (tertiary alcohol from Grignard addition to the ketone) analogs. Comparing the biological activities of these compounds would provide clear insights into the requirements of the target receptor or enzyme at this position. nih.govdndi.orgresearchgate.net

Table 2: Hypothetical Analog Library for SAR Studies

| Analog | Modification from Parent Scaffold | Key Property Change |

|---|---|---|

| 4-Isopropylpiperidine | Hydrogenation of double bond | Increased flexibility, loss of planarity |

| 4-Acetylpiperidine | Oxidative cleavage of double bond | Introduction of H-bond acceptor, polar |

| 2-(Piperidin-4-yl)propan-1-ol | Hydroboration-oxidation | Introduction of H-bond donor, polar |

Beyond simple derivatization, more profound modifications can be explored through "scaffold hopping." nih.gov In this strategy, the piperidine core itself is replaced with a different heterocyclic ring (e.g., pyrrolidine, morpholine, or azepane) while attempting to maintain the three-dimensional orientation of the key pharmacophoric elements, such as the nitrogen atom and the 4-position substituent. dundee.ac.ukresearchgate.netrsc.org This can lead to the discovery of novel intellectual property and compounds with dramatically different physical and metabolic properties, such as improved solubility or reduced toxicity.

Emerging Research Avenues and Future Outlook for 4 Prop 1 En 2 Yl Piperidine Chemistry

Development of Novel Stereocontrolled Synthetic Methods

The creation of stereochemically defined molecules is a cornerstone of modern drug discovery and materials science. For 4-(prop-1-en-2-yl)piperidine, which contains a stereocenter at the C4 position of the piperidine (B6355638) ring, the development of novel stereocontrolled synthetic methods is a critical area of future research. Current synthetic approaches may yield racemic mixtures, necessitating challenging and often inefficient chiral resolution steps. The future lies in asymmetric syntheses that directly produce enantiomerically pure or enriched forms of the molecule.

Expedient and highly stereoselective routes are being developed for similar chiral 2-substituted 4-aminopiperidines, which can serve as a blueprint for this compound. Methodologies such as asymmetric hydrogenation of a pyridine (B92270) precursor, chiral auxiliary-guided cyclization reactions, and organocatalytic asymmetric Michael additions to suitable precursors are promising avenues. For instance, the use of chiral catalysts in the hydrogenation of a corresponding pyridine derivative could provide direct access to enantiomerically enriched this compound. Another approach could involve the stereoselective addition of an isopropenyl group to a C4-functionalized piperidine precursor. The main challenge in these approaches is achieving high levels of stereo- and regioselectivity, which can often be addressed through the careful selection of chiral ligands and catalysts.

Future research will likely focus on the development of catalytic asymmetric methods that are not only highly stereoselective but also atom-economical and environmentally benign. The exploration of biocatalysis, employing enzymes to effect key stereodetermining steps, also represents a promising frontier for the synthesis of chiral piperidine derivatives.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. The integration of flow chemistry and automated synthesis platforms is a key emerging research avenue for the production of this compound and its derivatives.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purities. For the synthesis of this compound, a multi-step sequence could be designed in a continuous flow setup, minimizing manual handling of intermediates and reducing reaction times. For example, the hydrogenation of a pyridine precursor could be performed in a packed-bed reactor containing a heterogeneous catalyst, followed by in-line purification and subsequent functionalization of the piperidine ring.

Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the synthesis and screening of libraries of this compound derivatives. This high-throughput approach would be invaluable for exploring the structure-activity relationships of new compounds in drug discovery programs. The use of immobilized reagents and catalysts in flow reactors can also simplify purification processes and enable catalyst recycling, contributing to more sustainable synthetic routes.

Advanced Computational Tools for Predictive Synthesis and Reactivity

The use of advanced computational tools is revolutionizing the way chemists approach synthesis and understand reactivity. For this compound, computational chemistry offers a powerful means to predict synthetic outcomes, elucidate reaction mechanisms, and design novel derivatives with desired properties.

Quantum mechanics (QM) calculations can be employed to model reaction pathways and transition states, providing insights into the feasibility and stereochemical outcome of potential synthetic routes. This predictive power can help to guide experimental work, saving time and resources. For example, density functional theory (DFT) calculations could be used to predict the most favorable conditions for a stereoselective reaction.

Furthermore, computational tools are instrumental in predicting the reactivity of the isopropenyl and piperidine moieties of the molecule. Molecular dynamics (MD) simulations and docking studies can be used to understand how derivatives of this compound might interact with biological targets, such as enzymes and receptors. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed on derivatives to develop predictive models for their biological activity. These computational approaches can accelerate the design and optimization of new molecules for various applications.

| Computational Tool | Application in this compound Chemistry |

| Quantum Mechanics (QM) | Predicting reaction outcomes and stereoselectivity. |

| Density Functional Theory (DFT) | Modeling reaction pathways and transition states. |

| Molecular Dynamics (MD) | Simulating interactions with biological targets. |

| Docking Studies | Predicting binding modes of derivatives to receptors. |

| QSAR | Developing models to predict biological activity. |

Exploration of Unprecedented Reaction Pathways

While the known reactivity of the isopropenyl group and the piperidine nitrogen offers a range of synthetic possibilities, a significant area of future research lies in the exploration of unprecedented reaction pathways for this compound. This involves leveraging novel catalytic systems and reaction conditions to achieve transformations that are not possible with traditional methods.

One promising area is the use of photoredox catalysis to enable novel C-H functionalization reactions on the piperidine ring or to mediate unique additions to the isopropenyl group. Visible-light photocatalysis has emerged as a powerful tool for forging new bonds under mild conditions. For instance, a photocatalytic approach could be developed for the direct, regioselective introduction of functional groups onto the piperidine scaffold, bypassing the need for pre-functionalized starting materials.

Another avenue for exploration is the use of transition metal catalysis to effect novel cyclization or cross-coupling reactions involving the isopropenyl moiety. For example, a rhodium-catalyzed cycloisomerization could potentially be employed to construct new ring systems fused to the piperidine core. The exploration of intramolecular reactions, where the isopropenyl group reacts with a substituent on the piperidine nitrogen or another position on the ring, could also lead to the discovery of novel and complex molecular architectures. These new methodologies would significantly expand the synthetic utility of this compound as a versatile building block in organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.